Enhanced Antitumor Activity of 2-Methoxy-5-(trifluoromethyl)pyrimidine-Based Derivative Over 5-Fluorouracil
A derivative synthesized from a 2-methoxy-5-(trifluoromethyl)pyrimidine scaffold, compound 17v, demonstrated a 4.13-fold higher antiproliferative activity against the H1975 non-small cell lung cancer cell line compared to the established chemotherapeutic agent 5-fluorouracil (5-FU). [1]
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.27 μΜ (for derivative 17v) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 = 9.37 μΜ |
| Quantified Difference | 4.13-fold lower IC50 for target derivative |
| Conditions | In vitro MTT assay against H1975 human lung cancer cells; 48-hour incubation. |
Why This Matters
This quantitative advantage validates the scaffold's utility for developing more potent, next-generation antitumor agents with potentially better therapeutic windows.
- [1] Liu, L., Wang, Z., Gao, C., Dai, H., Si, X., Zhang, Y., Meng, Y., Zheng, J., Ke, Y., Liu, H., & Zhang, Q. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. View Source
